molecular formula C19H14BrN3O3 B11331594 N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11331594
M. Wt: 412.2 g/mol
InChI Key: RWIWSZNMFGKBOJ-UHFFFAOYSA-N
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Description

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzofuran core, a bromophenyl group, and an oxadiazole ring, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne under acidic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromophenyl boronic acid reacts with the benzofuran core in the presence of a palladium catalyst.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be formed through a cyclization reaction involving a hydrazide and a nitrile under acidic or basic conditions.

    Final Coupling: The final step involves coupling the oxadiazole-containing intermediate with the benzofuran core to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or hydrogenated products.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, resulting in antiproliferative effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide stands out due to its unique combination of a benzofuran core, an oxadiazole ring, and a bromophenyl group. This combination imparts distinct chemical properties and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H14BrN3O3

Molecular Weight

412.2 g/mol

IUPAC Name

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C19H14BrN3O3/c1-10-3-8-15-14(9-10)11(2)17(25-15)19(24)21-18-16(22-26-23-18)12-4-6-13(20)7-5-12/h3-9H,1-2H3,(H,21,23,24)

InChI Key

RWIWSZNMFGKBOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=NON=C3C4=CC=C(C=C4)Br

Origin of Product

United States

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